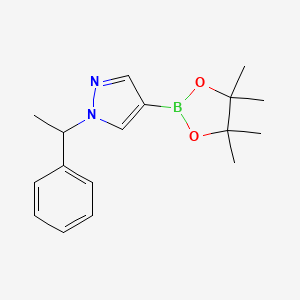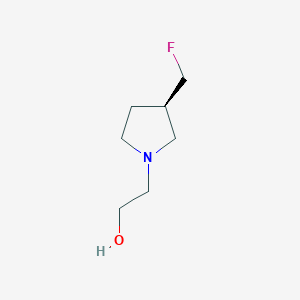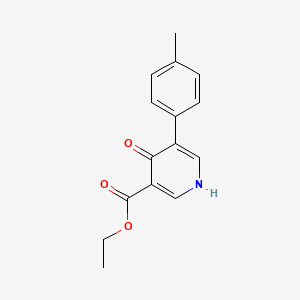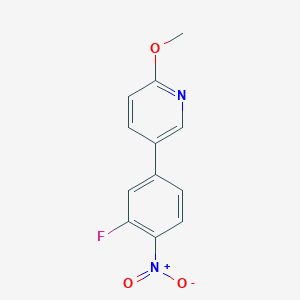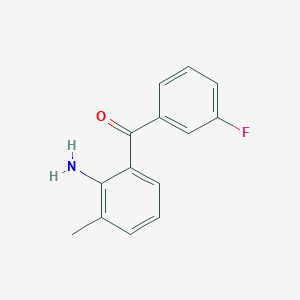
(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone
Overview
Description
“(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone” is a chemical compound with the molecular formula C14H12FNO and a molecular weight of 229.25 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12FNO/c1-9-6-5-7-12(15)14(17)10-8-11(16)3-2-4-13(9)10/h2-8H,16H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone” is a solid substance . It has a molecular weight of 229.25 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Derivatives for Antitumor Activity : A derivative of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone was synthesized and tested for antitumor activity, showing significant inhibition of cancer cell lines (Tang & Fu, 2018).
- Catalyst- and Solvent-Free Synthesis : An efficient regioselective synthesis approach for a related compound was developed, showcasing a method for producing derivatives without the need for catalysts or solvents (Moreno-Fuquen et al., 2019).
Spectroscopic Properties and Theoretical Studies
- Study of Electronic Absorption and Fluorescence : The electronic absorption, excitation, and fluorescence properties of similar compounds were investigated, with insights into how the molecular structure affects these properties (Al-Ansari, 2016).
Synthesis for Potential Therapeutic Applications
- Development of BACE1 Inhibitors for Alzheimer's Disease : A related compound was synthesized as a potential BACE1 inhibitor for the treatment of Alzheimer's Disease, demonstrating the broader impact of such compounds in therapeutic development (Zhou, Malamas, & Robichaud, 2009).
Receptor Agonist Development
- Synthesis of 5-HT1A Receptor Agonists : Derivatives of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone were synthesized and found to exhibit potent 5-HT1A agonist activity, indicating their potential in developing treatments for disorders like depression (Vacher et al., 1999).
Synthesis and Analysis for CNS Applications
- Central Nervous System Depressants : Novel compounds structurally similar to (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone showed CNS depressant activity, highlighting the compound's relevance in CNS-focused research (Butler, Wise, & Dewald, 1984).
Structural and Physicochemical Analysis
- Crystal Structure and DFT Study : The crystal structure of a related compound was analyzed and further investigated using Density Functional Theory (DFT), providing insights into the molecular structure and physicochemical properties (Huang et al., 2021).
Exploration of Antiviral and Antitumor Agents
- Anti-Tumor Agent Synthesis : The synthesis of derivatives of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone showed potential as antitumor agents, expanding the compound's therapeutic applications (Hayakawa et al., 2004).
Radiolabelling and Imaging Studies
- Potential SPECT Tracer for 5-HT2A Receptor : A study on the synthesis and in vivo evaluation of a radiolabelled compound suggests its potential as a SPECT tracer for imaging the 5-HT2A receptor, important in various neurological conditions (Blanckaert et al., 2007).
Safety And Hazards
properties
IUPAC Name |
(2-amino-3-methylphenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-9-4-2-7-12(13(9)16)14(17)10-5-3-6-11(15)8-10/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMCWZOLOITOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

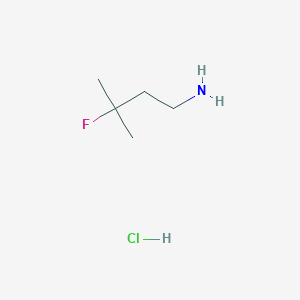
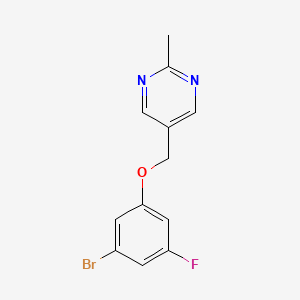
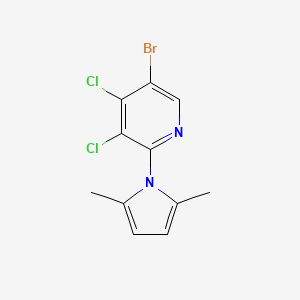
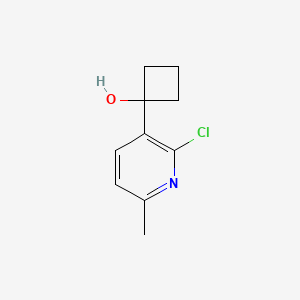
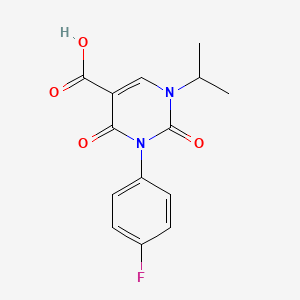
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
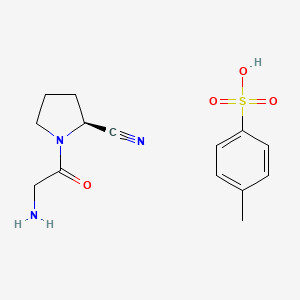
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)
![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)
